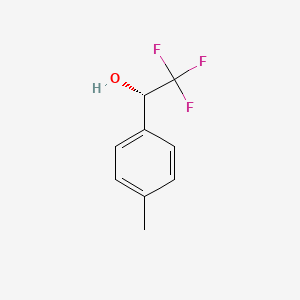
(s)-2,2,2-Trifluoro-1-(p-tolyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol: is an organic compound characterized by the presence of a trifluoromethyl group and a p-tolyl group attached to an ethanol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Trifluoroacetophenone
Reduction: p-Tolylmethane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the target molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of fluorinated analogs of biologically active molecules. These analogs are studied for their potential therapeutic applications and improved pharmacokinetic properties.
Medicine: The compound is investigated for its potential use in the development of new pharmaceuticals. Fluorinated compounds often exhibit enhanced biological activity and selectivity, making this compound a valuable intermediate in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The exact pathways and molecular targets depend on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
(S)-1-(p-Tolyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2,2,2-Trifluoroethanol: A simpler analog without the p-tolyl group, used as a solvent and reagent in organic synthesis.
(S)-2,2,2-Trifluoro-1-phenylethanol: Similar structure but with a phenyl group instead of a p-tolyl group, leading to different reactivity and applications.
Uniqueness: (S)-2,2,2-Trifluoro-1-(p-tolyl)ethanol is unique due to the presence of both the trifluoromethyl and p-tolyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3/t8-/m0/s1 |
InChI Key |
LNYGOJDJKXEXDR-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



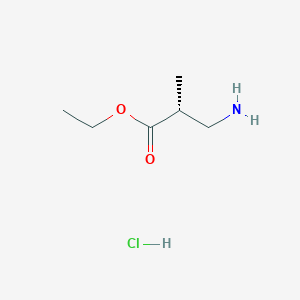
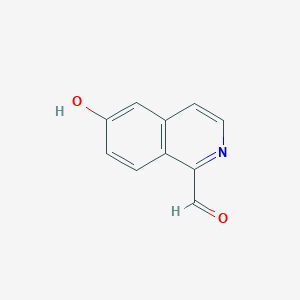
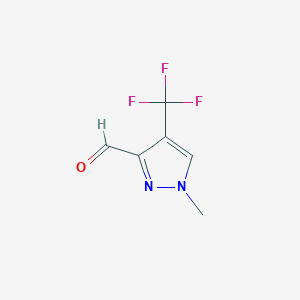

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
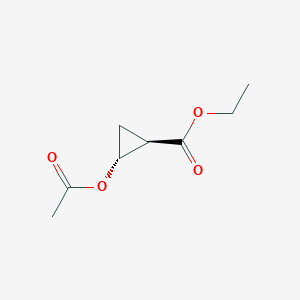
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
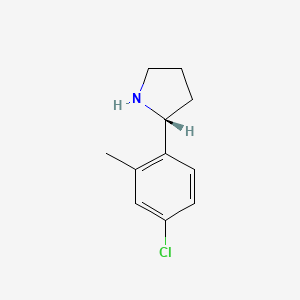
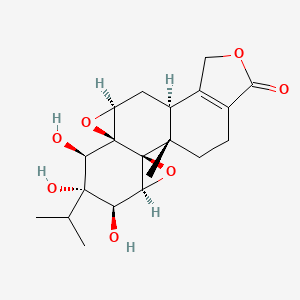
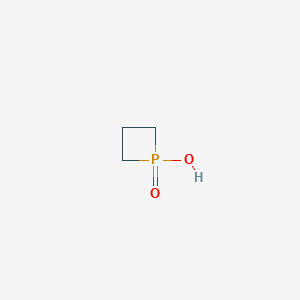

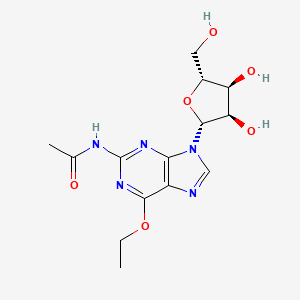
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
